molecular formula C7H6O2 B1300914 3-(2-Furyl)acrolein CAS No. 623-30-3

3-(2-Furyl)acrolein

Cat. No. B1300914
CAS RN: 623-30-3
M. Wt: 122.12 g/mol
InChI Key: VZIRCHXYMBFNFD-HNQUOIGGSA-N
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Description

3-(2-Furyl)acrolein (also known as 2-furylacrolein, 2-FA, and FAL) is a highly reactive aldehyde that is produced in a variety of ways in the laboratory. It is a colorless liquid with a strong, pungent odor, and it is a versatile reagent in a variety of organic synthesis reactions. This compound is used in a variety of scientific research applications, ranging from biochemical studies to drug development.

Scientific Research Applications

1. Zinc Electrodeposition

3-(2-Furyl)acrolein has been studied for its influence on zinc electrodeposition in acidic baths. Yang et al. (2015) found that the addition of this compound to acid sulfate solutions impacts zinc electrocrystallization, leading to a progressive nucleation process. The resulting zinc coating layers exhibited a smooth, compact, and fine-grained structure, highlighting its potential application in surface engineering and material science (Yang et al., 2015).

2. Biological Activity and Antimicrobial Properties

The compound's biological activity has been explored in various contexts. Abu-Yamin et al. (2022) synthesized a new Schiff base using this compound and examined its antimicrobial, antifungal, antioxidant, and antitumor properties. The study found that the Schiff base and its lanthanide complexes demonstrated strong antimicrobial and antifungal activities and exhibited significant antioxidant and antitumor effects (Abu-Yamin et al., 2022).

3. Environmental-Friendly Epoxy Materials

In the field of material science, this compound derivatives have been utilized in the development of environmentally-friendly materials. A study by Yongzhen (2011) synthesized α,β-furyl-acrolein from furfural and aliphatic aldehydes, which was then used in epoxy grouting materials as a diluent. This approach aimed to replace toxic and volatile furfural in these materials, making them more environmentally friendly (Yongzhen, 2011).

4. Chemical Synthesis and Natural Product Synthesis

The compound has also been used in chemical synthesis. Fischer and Hünig (1987) demonstrated the use of this compound in the synthesis of diene-dienophiles for intramolecular Diels-Alder reactions, a key process in natural product synthesis. This method allowed for the creation of previously unknown tricyclic ketones with a furan ring (Fischer & Hünig, 1987).

5. Molecular and Cellular Studies

From a molecular perspective, the effects of acrolein, a component related to this compound, have been studied extensively. Stevens and Maier (2008) delved into the sources, metabolism, and biomolecular interactions of acrolein, relevant to human health and disease. This research is crucial in understanding the impact of acrolein on cellular nucleophiles and its potential consequences in terms of mutations, altered gene transcription, and apoptosis modulation (Stevens & Maier, 2008).

Mechanism of Action

Target of Action

It is known that 3-(2-furyl)acrolein is a heterocyclic aldehyde , which suggests that it may interact with various biological macromolecules such as proteins, DNA, and lipids.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, pH and temperature can affect its stability and reactivity. Furthermore, the presence of other molecules can influence its interactions with its targets.

Safety and Hazards

3-(2-Furyl)acrolein is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

Since the production of 3-(2-Furyl)acrolein from xylose is well-established and commercialized, the process economy for the scalable preparation of this compound primarily depends on the efficient and scalable production of MA by selectively oxidizing sugars or sugar-derived intermediates .

Biochemical Analysis

Biochemical Properties

3-(2-Furyl)acrolein plays a crucial role in biochemical reactions due to its highly reactive aldehyde group. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with glutathione, a tripeptide that acts as an antioxidant. This compound can deplete glutathione levels by forming adducts with it, leading to oxidative stress . Additionally, it can react with cysteine, histidine, and lysine residues in proteins, altering their structure and function .

Cellular Effects

The effects of this compound on cells are profound. It can inhibit cell proliferation at low doses without causing cell death, while higher doses can lead to oncosis, a form of cell death characterized by cellular swelling . This compound also influences cell signaling pathways by inhibiting the activation of transcription factors such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1) . This inhibition can lead to changes in gene expression and cellular metabolism, impacting various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is a highly electrophilic compound that can form covalent bonds with nucleophilic sites in DNA and proteins . This binding can result in the inhibition of enzyme activity or the activation of stress-related pathways. For example, the depletion of glutathione by this compound can lead to oxidative stress, which in turn activates stress response genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and air . Long-term exposure to this compound in in vitro studies has shown that it can cause sustained oxidative stress and chronic alterations in cellular function . In in vivo studies, prolonged exposure can lead to cumulative toxic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can cause mild oxidative stress and inhibit cell proliferation . At higher doses, it can lead to significant toxic effects, including cell death and tissue damage . Studies have shown that there is a threshold dose above which the adverse effects become pronounced, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by aldehyde dehydrogenase to form 2-carboxyethylmercapturic acid (CEMA) or by aldo-keto reductase to form S-(3-hydroxypropyl)-N-acetylcysteine (3-HPMA), which are its main urinary metabolites . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by binding to proteins such as albumin . The distribution of this compound within tissues is influenced by its reactivity and ability to form adducts with cellular components .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it can interact with various cellular components . It can also localize to the nucleus, where it can bind to DNA and affect gene expression . The targeting of this compound to specific cellular compartments is influenced by its chemical properties and the presence of targeting signals or post-translational modifications.

properties

IUPAC Name

(E)-3-(furan-2-yl)prop-2-enal
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InChI

InChI=1S/C7H6O2/c8-5-1-3-7-4-2-6-9-7/h1-6H/b3-1+
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InChI Key

VZIRCHXYMBFNFD-HNQUOIGGSA-N
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Canonical SMILES

C1=COC(=C1)C=CC=O
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Isomeric SMILES

C1=COC(=C1)/C=C/C=O
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Molecular Formula

C7H6O2
Record name BETA-(2-FURYL)ACROLEIN
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DSSTOX Substance ID

DTXSID9049295
Record name (E)-3-(2-Furyl)acrolein
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Molecular Weight

122.12 g/mol
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Physical Description

Beta-(2-furyl)acrolein is a light brown powder. Cinnamon odor. (NTP, 1992), White or yellow needles; Cooked spicy-herb aroma
Record name BETA-(2-FURYL)ACROLEIN
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Boiling Point

275 °F at 14 mmHg (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml at 68.0 °F) (NTP, 1992), Insoluble in water, Soluble (in ethanol)
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CAS RN

623-30-3, 39511-08-5
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Record name (2E)-3-(2-Furanyl)-2-propenal
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Melting Point

129 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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